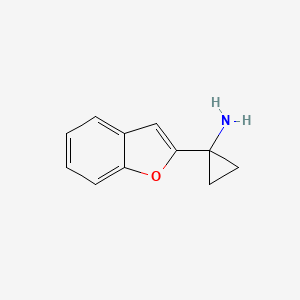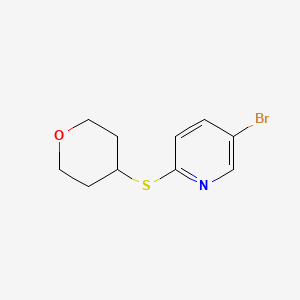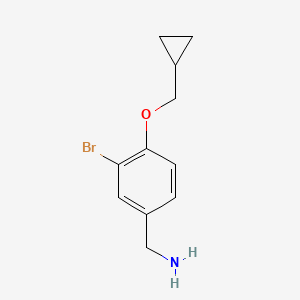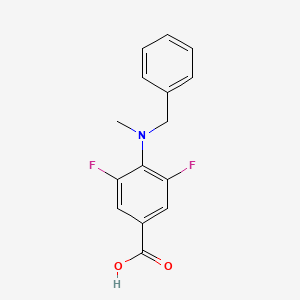
N-(cyclopropylmethyl)-N-ethylsulfamoyl chloride
Descripción general
Descripción
N-(cyclopropylmethyl)-N-ethylsulfamoyl chloride is an organosulfur compound characterized by the presence of a sulfamoyl chloride group attached to a cyclopropylmethyl and an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-N-ethylsulfamoyl chloride typically involves the reaction of cyclopropylmethylamine with ethylsulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture and other contaminants from interfering with the reaction. The process involves the following steps:
Cyclopropylmethylamine Preparation: Cyclopropylmethylamine is synthesized by the reaction of cyclopropylmethyl bromide with ammonia or an amine.
Reaction with Ethylsulfonyl Chloride: The cyclopropylmethylamine is then reacted with ethylsulfonyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(cyclopropylmethyl)-N-ethylsulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfamoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding sulfonamide and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted sulfonamides can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfoxides.
Hydrolysis Products: Hydrolysis results in the formation of sulfonamides and hydrochloric acid.
Aplicaciones Científicas De Investigación
N-(cyclopropylmethyl)-N-ethylsulfamoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organosulfur compounds.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of pharmaceuticals, particularly sulfonamide-based drugs.
Biological Studies: It is used in the study of enzyme inhibition and protein modification due to its reactive sulfamoyl chloride group.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(cyclopropylmethyl)-N-ethylsulfamoyl chloride involves the reactivity of the sulfamoyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with biological molecules such as proteins and enzymes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
- N-(cyclopropylmethyl)-N-methylsulfamoyl chloride
- N-(cyclopropylmethyl)-N-propylsulfamoyl chloride
- N-(cyclopropylmethyl)-N-isopropylsulfamoyl chloride
Uniqueness
N-(cyclopropylmethyl)-N-ethylsulfamoyl chloride is unique due to its specific combination of cyclopropylmethyl and ethyl groups, which confer distinct reactivity and steric properties. This uniqueness makes it a valuable compound in the synthesis of specialized organosulfur compounds and in medicinal chemistry for the development of novel drugs.
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-N-ethylsulfamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO2S/c1-2-8(11(7,9)10)5-6-3-4-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWMQCZWSSPUNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CC1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1529368.png)

![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanamide](/img/structure/B1529374.png)


![3-Thia-9-azaspiro[5.5]undecane](/img/structure/B1529377.png)
![[2-(Aminomethyl)cyclopentyl]urea](/img/structure/B1529378.png)


![2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid](/img/structure/B1529381.png)


![1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1529385.png)
